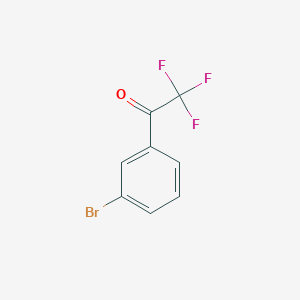

3'-Bromo-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKNUXPHMQZTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562586 | |

| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-26-5 | |

| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Bromo-2,2,2-trifluoroacetophenone (CAS 655-26-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3'-Bromo-2,2,2-trifluoroacetophenone, a key building block in medicinal chemistry and organic synthesis. It covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel chemical entities.

Physicochemical Properties

This compound, also known as 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one, is a fluorinated ketone that serves as a versatile intermediate in synthetic chemistry.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 655-26-5 | [2][] |

| Molecular Formula | C₈H₄BrF₃O | [2][] |

| Molecular Weight | 253.02 g/mol | [2][] |

| Appearance | Clear, colorless liquid | [2][4] |

| Density | 1.637 - 1.648 g/mL at 25 °C | [2][] |

| Boiling Point | 235.6 °C at 760 mmHg | [][5] |

| Refractive Index (n20/D) | 1.504 | [2] |

| InChI Key | JOKNUXPHMQZTQB-UHFFFAOYSA-N | [2][] |

| SMILES | FC(F)(F)C(=O)c1cccc(Br)c1 | [2] |

Synthesis and Experimental Protocols

The synthesis of substituted trifluoroacetophenones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A common approach is the Grignard reaction.

Experimental Protocol: General Synthesis via Grignard Reaction

This protocol is a representative method for the synthesis of brominated trifluoroacetophenones and can be adapted for the 3'-bromo isomer. The synthesis of the related 4'-isomer involves reacting the Grignard reagent of 1,4-dibromobenzene with a trifluoroacetylating agent like ethyl trifluoroacetate.[6]

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent, such as tetrahydrofuran (THF). A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-bromophenylmagnesium bromide).

-

Reaction with Trifluoroacetylating Agent: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C). A solution of an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate, in an anhydrous solvent is then added dropwise to the cooled Grignard solution.[6]

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched by the addition of a saturated aqueous ammonium chloride solution. The pH is adjusted to be acidic (pH ~2) with dilute HCl.[6]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified, typically by vacuum distillation or flash column chromatography on silica gel, to yield the pure this compound.[7]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, with reactivity centered at the bromine atom on the aromatic ring and the trifluoromethyl ketone group. This dual reactivity makes it a valuable building block in various fields.[1]

-

Medicinal Chemistry: The compound is widely used in drug discovery. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build complex molecular scaffolds. The trifluoromethyl group is a key pharmacophore used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8]

-

Agrochemicals and Materials Science: It is also utilized in the synthesis of novel agrochemicals and functional materials like liquid crystals and organic electronics.[1][8]

-

Analytical Chemistry: This compound and its derivatives have found applications in analytical chemistry research.[1]

The primary reactions include:

-

Cross-Coupling Reactions: The C-Br bond can be readily functionalized. For example, a Suzuki coupling with a boronic acid introduces a new aryl or alkyl group at the 3-position.

-

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a chiral center, opening pathways to enantioselective synthesis.[8]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, or other adducts.

-

Heterocycle Formation: The ketone functionality is a common precursor for synthesizing heterocyclic structures, such as pyrazines and thiazoles, which are prevalent in many biologically active compounds.[9]

Caption: Key chemical reactions of this compound.

Biological Activity and Mechanism of Action

While this compound is primarily used as a synthetic intermediate, its structural motifs are present in many biologically active molecules. The trifluoroacetophenone core itself has been studied for various activities. For instance, 2,2,2-trifluoroacetophenone has shown inhibitory activity against acetylcholinesterase and neuroprotective properties by inhibiting apoptosis.[]

Derivatives synthesized from related bromo-fluoroacetophenones have been investigated as:

-

Correctors of the chloride transport defect in cystic fibrosis.[9]

-

Inhibitors of glutathione S-transferase Omega 1.[9]

-

Agents against Trypanosoma brucei.[9]

The primary role of this compound in drug development is as a starting point for generating a library of diverse compounds. These compounds are then screened in biological assays to identify potential drug candidates.

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Hazard Statements:

-

GHS Pictograms: Irritant (exclamation mark).[11]

Precautionary Measures & PPE:

-

Prevention: Avoid breathing fumes, vapor, or spray.[11][12] Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face shield, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[2][12]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

-

In case of skin contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[11][12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[11] The recommended storage temperature is 2-8°C.[4]

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[13]

References

- 1. 655-26-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 3′-溴-2,2,2-三氟苯乙酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 655-26-5 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3'-Bromo-2'-Fluoroacetophenone | High-Purity Supplier [benchchem.com]

- 9. ossila.com [ossila.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655-26-5 Name: this compound [xixisys.com]

- 12. fishersci.com [fishersci.com]

- 13. matrixscientific.com [matrixscientific.com]

3'-Bromo-2,2,2-trifluoroacetophenone physical properties

An In-depth Technical Guide to the Physical Properties of 3'-Bromo-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a compound of interest in chemical research and development. The information is compiled from various sources to ensure accuracy and relevance for scientific applications.

Core Physical and Chemical Properties

This compound is a halogenated ketone.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value |

| Chemical Formula | C₈H₄BrF₃O[1][2][3] |

| Molecular Weight | 253.02 g/mol [1][2][3][4] |

| Physical Form | Liquid[1][2][5] |

| Color | Clear, colourless[5] |

| Density | 1.637 g/mL at 25 °C[1][2][5] |

| Boiling Point | 83.5 °C (at 12 Torr)[5] |

| Refractive Index | n20/D 1.504[1][2][5] |

| Storage Temperature | 2-8°C[5] |

| CAS Number | 655-26-5[1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the specific physical properties listed above for this compound are not explicitly detailed in the surveyed literature. The data presented is sourced from chemical supplier databases and safety data sheets.[1][2][5] Standard analytical methods, such as gas chromatography for purity assessment, are mentioned.[1][2] The synthesis of related compounds, such as α-bromoacetophenones, involves steps like reaction, cooling, filtration, washing, and drying, followed by purification via recrystallization.[6]

Logical Workflow for Compound Characterization

The following diagram illustrates a general logical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Logical workflow for chemical synthesis and physical characterization.

References

- 1. 3 -Bromo-2,2,2-trifluoroacetophenone = 97 655-26-5 [sigmaaldrich.com]

- 2. 3′-ブロモ-2,2,2-トリフルオロアセトフェノン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3′-ブロモ-2,2,2-トリフルオロアセトフェノン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. This compound CAS#: 655-26-5 [m.chemicalbook.com]

- 6. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]

Spectral Analysis of 3'-Bromo-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectral data for 3'-Bromo-2,2,2-trifluoroacetophenone, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, namely 3'-bromoacetophenone and 2,2,2-trifluoroacetophenone, and established spectroscopic principles. This guide also outlines general experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of chemical compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. It is crucial to note that these are theoretical values and should be confirmed by experimental data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the substituted benzene ring. The electron-withdrawing effects of the trifluoroacetyl group and the bromine atom will cause these protons to be deshielded, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 | Singlet (or narrow triplet) | - | H-2' |

| ~ 8.0 | Doublet | ~ 8.0 | H-6' |

| ~ 7.8 | Doublet | ~ 8.0 | H-4' |

| ~ 7.4 | Triplet | ~ 8.0 | H-5' |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C=O |

| ~ 138 | C-1' |

| ~ 136 | C-3' |

| ~ 133 | C-6' |

| ~ 130 | C-5' |

| ~ 128 | C-2' |

| ~ 123 | C-4' |

| ~ 116 (quartet, J ≈ 290 Hz) | CF₃ |

Solvent: CDCl₃

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is predicted to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72 | Singlet | -CF₃ |

Reference: CFCl₃ (0 ppm)

Predicted Infrared (IR) Data

The IR spectrum will likely exhibit characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, and the C-F bonds.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1715 | Strong | C=O stretch |

| ~ 1600, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 1300-1100 | Strong | C-F stretch |

| ~ 800-700 | Strong | C-H out-of-plane bend |

| ~ 600 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[1] Fragmentation patterns will likely involve the loss of the trifluoromethyl group and the bromine atom.

Table 5: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | ~50/~50 | [M]⁺ (Molecular ion) |

| 183/185 | High | [M - CF₃]⁺ |

| 155/157 | Moderate | [M - Br]⁺ |

| 104 | Moderate | [C₆H₄CO]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, with the spectrometer tuned to the fluorine frequency.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Disclaimer: The spectral data presented in this document are predicted and have not been experimentally verified. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive structural elucidation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-α,α,α-trifluoroacetophenone

For Immediate Distribution

This whitepaper provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Bromo-α,α,α-trifluoroacetophenone (CAS No. 655-26-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, hazards, and emergency response measures to ensure a safe laboratory environment.

Chemical and Physical Properties

3-Bromo-α,α,α-trifluoroacetophenone is a halogenated ketone, appearing as a clear, colorless liquid.[1] Its trifluoromethyl group and bromine substituent make it a valuable building block in organic synthesis.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-Bromo-α,α,α-trifluoroacetophenone

| Property | Value | Reference(s) |

| Synonyms | 3'-Bromo-2,2,2-trifluoroacetophenone, 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one | [3] |

| CAS Number | 655-26-5 | [3] |

| Molecular Formula | C₈H₄BrF₃O | [3] |

| Molecular Weight | 253.02 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 1.637 g/mL at 25 °C | [3] |

| Boiling Point | 83.5 °C at 12 Torr | [1] |

| Refractive Index | n20/D 1.504 | [3] |

Hazard Identification and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-α,α,α-trifluoroacetophenone is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. Some sources also indicate that it may be harmful if swallowed or inhaled.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Signal Word | Warning | |

| Precautionary Statements | ||

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Note: This table represents a summary of the most commonly cited GHS statements. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling 3-Bromo-α,α,α-trifluoroacetophenone to minimize exposure and ensure personal safety.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., neoprene, nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a respirator with an appropriate filter (e.g., type ABEK) is recommended. |

Experimental Protocol: Representative Reaction Workup

The following is a detailed methodology for a representative aqueous workup of a reaction mixture containing 3-Bromo-α,α,α-trifluoroacetophenone. This protocol is provided as an example and should be adapted based on the specific requirements of the experiment.

Objective: To safely quench a reaction and extract the brominated ketone product.

Materials:

-

Reaction mixture containing 3-Bromo-α,α,α-trifluoroacetophenone.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Ethyl acetate (EtOAc).

-

Brine (saturated aqueous NaCl solution).

-

Anhydrous magnesium sulfate (MgSO₄).

-

Separatory funnel.

-

Erlenmeyer flasks.

-

Rotary evaporator.

Procedure:

-

Preparation:

-

Ensure all work is conducted in a certified chemical fume hood.

-

Don all required PPE as outlined in Table 3.

-

Have a spill kit and emergency quench solutions readily available.

-

-

Reaction Quenching:

-

Cool the reaction mixture to 0 °C in an ice bath to control any exothermic processes during quenching.

-

Slowly and carefully add the saturated aqueous NaHCO₃ solution to the reaction mixture with stirring to neutralize any acidic components. Be cautious of potential gas evolution (CO₂).

-

-

Extraction:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add an equal volume of ethyl acetate and securely stopper the funnel.

-

Gently invert the funnel several times, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The organic layer (containing the product) is typically the upper layer with ethyl acetate.

-

Drain the lower aqueous layer into a flask.

-

Add more ethyl acetate to the aqueous layer in the separatory funnel and repeat the extraction process twice more to maximize product recovery.

-

Combine all organic layers in a clean Erlenmeyer flask.

-

-

Washing and Drying:

-

Wash the combined organic layers with brine to remove any residual water.

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Add anhydrous MgSO₄ to the organic solution and swirl to remove any remaining water. The drying agent should move freely when the solution is dry.

-

-

Solvent Removal:

-

Filter the dried organic solution to remove the MgSO₄.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Waste Disposal:

-

All aqueous waste and contaminated solid materials should be disposed of as hazardous waste in accordance with institutional and local regulations.

-

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

First Aid Measures

The workflow for appropriate first aid is depicted below. Immediate action is crucial to mitigate harm.

Caption: First aid response workflow for exposure to 3-Bromo-α,α,α-trifluoroacetophenone.

Accidental Release Measures

A systematic approach is necessary to safely manage a spill of 3-Bromo-α,α,α-trifluoroacetophenone. The following diagram outlines the general procedure for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for the response to a small laboratory spill of 3-Bromo-α,α,α-trifluoroacetophenone.

Storage and Handling

Proper storage and handling are critical to maintaining the stability of 3-Bromo-α,α,α-trifluoroacetophenone and preventing accidents.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C.[1] Keep containers tightly closed and store in a locked cabinet or area accessible only to authorized personnel.

-

Handling: All handling of this chemical should be performed in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of vapors or mists. After handling, wash hands thoroughly.

By adhering to the guidelines outlined in this document, researchers and professionals can safely handle 3-Bromo-α,α,α-trifluoroacetophenone, minimizing risks and fostering a secure research environment.

References

3'-Bromo-2,2,2-trifluoroacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Bromo-2,2,2-trifluoroacetophenone, a key building block in synthetic organic chemistry. Its unique combination of a bromine atom and a trifluoromethyl group makes it a valuable precursor for the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document outlines its chemical properties, provides representative experimental protocols for its synthesis and analysis, and details essential safety information.

Core Properties and Data

This compound is a substituted acetophenone characterized by a bromine atom at the meta-position of the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrF₃O | [1] |

| Molecular Weight | 253.02 g/mol | |

| CAS Number | 655-26-5 | |

| Appearance | Clear, colorless liquid | |

| Density | 1.637 g/mL at 25 °C | |

| Refractive Index | n20/D 1.504 | |

| Boiling Point | 83.5 °C at 12 Torr | |

| Synonyms | 3-Bromo-α,α,α-trifluoroacetophenone |

Chemical Information and Relationships

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 1,3-dibromobenzene followed by reaction with a trifluoroacetylating agent, or the acylation of bromobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst. A general procedure analogous to the synthesis of similar compounds is as follows:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (AlCl₃) and a dry solvent such as dichloromethane (DCM). The flask is cooled in an ice bath.

-

Addition of Reactants : 1-Bromobenzene is added to the flask. Trifluoroacetic anhydride is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction : The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined.

-

Purification : The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: To confirm the presence and substitution pattern of the aromatic protons.

-

¹⁹F NMR: To confirm the presence of the trifluoromethyl group.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

-

Infrared (IR) Spectroscopy : To identify the characteristic carbonyl (C=O) stretching frequency of the ketone and the C-Br and C-F bonds.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2]

-

Hazard Statements :

-

Precautionary Statements :

-

Personal Protective Equipment (PPE) :

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

-

Storage :

Conclusion

This compound is a versatile reagent with significant applications in the synthesis of complex organic molecules. Its proper handling and a thorough understanding of its chemical properties are crucial for its effective and safe utilization in research and development. The provided protocols offer a foundational framework for its synthesis and characterization, which can be adapted and optimized for specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to 1-(3-bromophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of 1-(3-bromophenyl)-2,2,2-trifluoroethanone (CAS Number: 655-26-5). Due to a scarcity of publicly available experimental data, this document combines verified physical properties from commercial suppliers with predicted spectral information and a general, representative synthetic protocol. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, highlighting the characteristics of this halogenated trifluoromethyl ketone.

Chemical and Physical Properties

1-(3-Bromophenyl)-2,2,2-trifluoroethanone, also known as 3'-bromo-2,2,2-trifluoroacetophenone, is a halogenated aromatic ketone. The presence of both a bromine atom and a trifluoromethyl group imparts unique electronic and steric properties, making it a potentially valuable building block in medicinal chemistry and materials science.[1][2]

Table 1: Physical and Chemical Properties of 1-(3-bromophenyl)-2,2,2-trifluoroethanone

| Property | Value | Source(s) |

| CAS Number | 655-26-5 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O | [1][3] |

| Molecular Weight | 253.02 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Density | 1.637 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.504 | [3] |

| Boiling Point | 83.5 °C at 12 Torr | [4] |

| Melting Point | Not available | - |

Spectral Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.80 | m | 4H | Aromatic Protons |

Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific magnetic environment and would require experimental determination for precise assignment.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 116.3 (q, J = 291 Hz) | -CF₃ |

| 123.0 | C-Br |

| 127.5 | Ar-CH |

| 130.5 | Ar-CH |

| 133.5 | Ar-C |

| 136.0 | Ar-CH |

| 137.5 | Ar-CH |

| 179.5 (q, J = 35 Hz) | C=O |

Note: Predicted values can vary. The quartet multiplicity (q) for the trifluoromethyl carbon and the carbonyl carbon is due to coupling with the fluorine atoms.

Table 4: Predicted Key IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1730 | C=O (Ketone) stretch |

| ~1580, 1470 | Aromatic C=C stretch |

| ~1350 - 1150 | C-F (Trifluoromethyl) stretches |

| ~700 - 550 | C-Br stretch |

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The primary fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃•) and the bromine atom (Br•).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-(3-bromophenyl)-2,2,2-trifluoroethanone is not widely published. However, a common and effective method for the preparation of aryl trifluoromethyl ketones is the reaction of a Grignard reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate. Below is a representative protocol based on general procedures for similar compounds.

General Synthesis Workflow

The synthesis can be visualized as a two-step process: the formation of a Grignard reagent from 3-bromobenzyl bromide, followed by its reaction with a trifluoroacetylating agent.

Representative Experimental Protocol: Grignard Reaction

Materials:

-

3-Bromobenzyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).

-

The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

A solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.

-

After the initial exothermic reaction subsides, the mixture is stirred at room temperature until the magnesium is consumed.

-

-

Trifluoroacetylation:

-

In a separate dry flask, a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath).

-

The prepared Grignard reagent is slowly added cannula to the cooled ethyl trifluoroacetate solution.

-

The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is acidified with 1 M HCl.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 1-(3-bromophenyl)-2,2,2-trifluoroethanone.

-

Reactivity and Potential Applications

1-(3-bromophenyl)-2,2,2-trifluoroethanone is a versatile intermediate for organic synthesis. The trifluoromethyl ketone can undergo various nucleophilic additions, while the bromo-substituted aromatic ring is amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities.

These reactivity patterns make this compound a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1]

Safety Information

Based on data for similar compounds, 1-(3-bromophenyl)-2,2,2-trifluoroethanone should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the eyes, skin, and respiratory system.[3]

Conclusion

1-(3-bromophenyl)-2,2,2-trifluoroethanone is a fluorinated building block with significant potential in synthetic organic chemistry. While detailed experimental characterization is not extensively documented in public literature, this guide provides the available physical data, predicted spectral characteristics, and a representative synthetic approach. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly expand its utility in the design and synthesis of novel chemical entities.

References

Commercial Availability and Synthetic Utility of 3'-Bromo-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic applications of the versatile building block, 3'-Bromo-2,2,2-trifluoroacetophenone (CAS No. 655-26-5). This compound serves as a critical starting material in medicinal chemistry and materials science, particularly for the synthesis of trifluoromethyl-containing bioactive molecules.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with the compound supplied as a liquid. Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1 g, 5 g |

| Apollo Scientific | - | 1 g, 5 g, 25 g |

| Alfa Chemistry | 96% | Custom |

| BOC Sciences | - | Custom |

| Achmem | 95% | 25 g, 50 g, 100 g, 500 g |

Physicochemical and Safety Data

A comprehensive summary of the key physicochemical properties and safety information for this compound is provided in the tables below, compiled from various supplier data sheets.[1][2][3][4]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 655-26-5 |

| Molecular Formula | C₈H₄BrF₃O |

| Molecular Weight | 253.02 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 1.637 g/mL at 25 °C[1][3] |

| Boiling Point | 83.5 °C at 12 Torr[4] |

| Refractive Index | n20/D 1.504[1][3] |

| Solubility | Soluble in common organic solvents. |

Safety and Handling Information

| Hazard Category | GHS Classification and Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Recommended storage temperature: 2-8 °C. |

Synthetic Applications and Experimental Protocols

This compound is a valuable building block due to its two reactive sites: the trifluoromethyl ketone and the bromo-substituted aromatic ring. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo substituent provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures.

Representative Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a hypothetical bioactive pyrazole derivative, a known class of COX-2 inhibitors, starting from this compound.

Caption: Synthetic workflow from this compound to a bioactive pyrazole.

Experimental Protocol: Synthesis of a Substituted Pyrazole Derivative (General Procedure)

This protocol is a generalized procedure for the synthesis of pyrazole derivatives from β-diketones, which can be synthesized from trifluoroacetophenones.

Step 1: Synthesis of the 1,3-Diketone Intermediate

A procedure for the condensation of an acetophenone with an ester to form a 1,3-diketone would be followed. In a typical reaction, this compound would be reacted with an appropriate ester in the presence of a strong base such as sodium ethoxide or sodium hydride in an anhydrous solvent like ethanol or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. After an acidic workup, the resulting 1,3-diketone intermediate is isolated and purified, often by recrystallization or column chromatography.

Step 2: Cyclization to the Pyrazole Core

The synthesized 1,3-diketone intermediate is then dissolved in a suitable solvent, such as ethanol or glacial acetic acid. Hydrazine hydrate or a substituted hydrazine is added to the solution, and the mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The solid pyrazole derivative is then collected by filtration, washed, and can be further purified by recrystallization.

Role in Signaling Pathways: Inhibition of Cyclooxygenase-2 (COX-2)

While this compound itself is not known to directly interact with biological signaling pathways, it serves as a crucial precursor for the synthesis of compounds that do. A prominent example is the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.

The COX-2 enzyme is a key player in the inflammatory signaling pathway. It catalyzes the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some NSAIDs are non-selective and inhibit both COX-1 (which has a protective role in the stomach lining) and COX-2, leading to gastrointestinal side effects. Selective COX-2 inhibitors, such as Celecoxib, were developed to specifically target the inflammatory pathway while sparing the protective functions of COX-1.

The trifluoromethyl-substituted pyrazole moiety, which can be synthesized from this compound, is a common structural feature of many selective COX-2 inhibitors.

COX-2 Signaling Pathway and Inhibition

The following diagram illustrates the simplified COX-2 signaling pathway and the point of inhibition by drugs synthesized from precursors like this compound.

Caption: Inhibition of the COX-2 signaling pathway by a synthesized inhibitor.

References

- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

The Synthetic Versatility of 3'-Bromo-2,2,2-trifluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-2,2,2-trifluoroacetophenone is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1][] Its structure, featuring a trifluoromethylketone and a bromine-substituted aromatic ring, offers two distinct and highly reactive sites for chemical modification. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to a range of nucleophilic additions. Simultaneously, the bromo-substituent on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The reactivity of this compound can be broadly categorized into two main areas: reactions at the trifluoromethylketone moiety and transformations involving the bromo-aromatic ring.

Reactions at the Carbonyl Group

The trifluoromethyl group significantly activates the carbonyl group towards nucleophilic attack. Key reactions include:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol.

-

Nucleophilic Addition: Grignard reagents and other organometallics add to the carbonyl to form tertiary alcohols.[3]

-

Wittig Reaction: Conversion of the carbonyl to an alkene is achievable using phosphorus ylides.[4][5]

Reactions at the Bromo-Aromatic Ring

The bromine atom is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Formation of a C-C bond by coupling with boronic acids or their derivatives.

-

Sonogashira Coupling: Formation of a C-C bond by coupling with terminal alkynes.[6]

-

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with amines.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for key reactions involving this compound and analogous substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 1 | 95-98 | [8] |

| 2 | Bromobenzene | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O (1:1) | 100 | 0.5 | 98 | [9] |

| 3 | 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 1 | 66-98 | [8] |

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromo-1,2-dione (silyl enol ether) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Reflux | 1 | 90 | [6] |

| 2 | 4-Iodotoluene | Phenylacetylene | Pd on solid support / Cu₂O | - | THF/DMA (9:1) | 80 | - | 60 | [10] |

| 3 | Bromobenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 | 92 | [11] |

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| 1 | 2-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 1 | 99 | [12] |

| 2 | 4-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 1 | 98 | [12] |

| 3 | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 5 | 90 | [12] |

Table 4: Carbonyl Reduction of Ketones with Sodium Borohydride

| Entry | Ketone | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | (E)-4-phenylbut-3-en-2-one | PEG400 / H₂O | rt | - | 80-85 | [13] |

| 2 | Generic Aldehyde/Ketone | MeOH, EtOH, or H₂O | rt | - | High | [14] |

Experimental Protocols

Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[15]

Materials:

-

Aryl bromide (e.g., this compound) (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq)

-

Base (e.g., Cesium carbonate, 2.5 eq)

-

Anhydrous 1,4-dioxane

-

Water

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide, arylboronic acid, and cesium carbonate.

-

Under an argon atmosphere, add anhydrous 1,4-dioxane and water.

-

Sparge the mixture with a stream of argon for 10 minutes.

-

Add the palladium catalyst to the mixture and purge with argon for an additional 10 minutes.

-

Seal the vessel with a screw cap and heat the reaction mixture to 85-100 °C overnight with stirring.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling (General Procedure)

This protocol provides a general method for the copper-palladium catalyzed coupling of a terminal alkyne with an aryl halide.[16][17]

Materials:

-

Aryl halide (e.g., this compound) (1.0 eq)

-

Terminal alkyne (1.1-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01-0.05 eq)

-

Copper(I) iodide (CuI) (0.02-0.10 eq)

-

Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq)

-

Anhydrous solvent (THF or DMF)

Procedure:

-

In a flask under an inert atmosphere, dissolve the aryl halide in the anhydrous solvent.

-

To the solution, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the amine base and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (General Procedure)

This is a general protocol for the palladium-catalyzed amination of an aryl bromide.[1]

Materials:

-

Aryl bromide (e.g., this compound) (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq)

-

Phosphine ligand (e.g., BINAP, 0.08 eq)

-

Base (e.g., Cesium carbonate, 2.0-10 eq)

-

Anhydrous toluene

Procedure:

-

In a reaction vessel, combine the aryl bromide, amine, base, palladium catalyst, and phosphine ligand in anhydrous toluene.

-

Degas the mixture and stir at 80-110 °C under a nitrogen atmosphere for several hours until the reaction is complete.

-

Cool the mixture, filter through celite, and concentrate the filtrate.

-

Purify the resulting residue by silica gel column chromatography.

Reduction of the Carbonyl Group with Sodium Borohydride (General Procedure)

This protocol describes a general method for the reduction of a ketone to a secondary alcohol.[18][19]

Materials:

-

Ketone (e.g., this compound) (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1-1.5 eq)

-

Solvent (e.g., Methanol, Ethanol, or a mixture of THF/water)

Procedure:

-

Dissolve the ketone in the chosen solvent in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

Allow the reaction to stir at 0 °C or room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) or saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude alcohol, which can be further purified by chromatography or recrystallization if necessary.

Grignard Reaction (General Procedure)

This is a general protocol for the addition of a Grignard reagent to a ketone.[11]

Materials:

-

Ketone (e.g., this compound) (1.0 eq)

-

Grignard reagent (e.g., Methylmagnesium bromide, 1.1-1.5 eq)

-

Anhydrous diethyl ether or THF

Procedure:

-

Dissolve the ketone in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude tertiary alcohol by column chromatography.

Wittig Reaction (General Procedure)

This protocol outlines a general procedure for the olefination of a ketone using a phosphorus ylide.[4][5]

Materials:

-

Phosphonium salt (e.g., Methyltriphenylphosphonium bromide) (1.1 eq)

-

Strong base (e.g., n-Butyllithium or Sodium hydride)

-

Anhydrous solvent (e.g., THF or Diethyl ether)

-

Ketone (e.g., this compound) (1.0 eq)

Procedure:

-

Suspend the phosphonium salt in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (a color change is often observed).

-

Stir the resulting ylide solution for a period at the same temperature.

-

Add a solution of the ketone in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the crude alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Applications in Drug Discovery and Synthesis

This compound is a valuable starting material in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors and anticoagulants like Apixaban.[15][16][20][21][22][23][24][25][26] The trifluoromethyl group is a common motif in modern pharmaceuticals, often improving metabolic stability and binding affinity.[27]

Synthetic Workflow: Synthesis of a Key Intermediate for Apixaban

The following diagram illustrates a plausible synthetic workflow for a key intermediate of the anticoagulant drug Apixaban, starting from this compound. This exemplifies the strategic use of its dual reactivity.

References

- 1. 3'-Bromo-2'-Fluoroacetophenone | High-Purity Supplier [benchchem.com]

- 3. Grignard Reagents [chemed.chem.purdue.edu]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. kbfi.ee [kbfi.ee]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Sodium Borohydride [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. sciepub.com [sciepub.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. wjpsonline.com [wjpsonline.com]

- 21. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 22. arkat-usa.org [arkat-usa.org]

- 23. Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Key Functional Groups in 3'-Bromo-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key functional groups present in 3'-Bromo-2,2,2-trifluoroacetophenone, a versatile building block in medicinal chemistry and materials science. The document elucidates the distinct roles of the trifluoromethyl ketone, the brominated phenyl ring, and their interplay, which govern the molecule's reactivity and utility in the synthesis of novel compounds. This guide includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of the reactivity of its core functional moieties.

Introduction

This compound is a halogenated ketone that has garnered significant interest in the fields of drug discovery and materials science. Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, which are crucial for the development of bioactive molecules. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of the chemical characteristics and synthetic applications of this important molecule.

Molecular Structure and Key Functional Groups

The structure of this compound is characterized by a central acetophenone core with a bromine atom at the meta-position of the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon.

The key functional groups are:

-

Trifluoromethyl Ketone (-COCF₃): This group is a strong electron-withdrawing moiety, which significantly influences the reactivity of the carbonyl group and the adjacent phenyl ring.

-

Bromophenyl Group (Br-C₆H₄-): The bromine atom serves as a versatile synthetic handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

-

Aromatic Phenyl Ring: The benzene ring provides a scaffold for the functional groups and participates in aromatic substitution reactions.

The Synthetic Utility of Trifluoromethyl Ketones: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of trifluoromethyl ketones in modern organic and medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful synthons.

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern drug discovery and development.[1] Its unique electronic properties and steric profile can significantly enhance the efficacy, metabolic stability, and bioavailability of therapeutic agents.[1] Among the various trifluoromethylated functionalities, trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable synthetic intermediates and potent bioactive molecules in their own right.[2] This technical guide provides a detailed overview of the synthesis of trifluoromethyl ketones, their key applications, and the experimental protocols necessary for their preparation.

Properties and Significance of Trifluoromethyl Ketones

The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of a TFMK highly electrophilic. This heightened reactivity is central to their primary application as potent, often reversible, covalent inhibitors of various enzyme classes, particularly serine and cysteine proteases.[3] In an aqueous environment, the electrophilic carbonyl readily forms a stable hydrate, a gem-diol, which can act as a transition-state analog, effectively mimicking the tetrahedral intermediate formed during substrate hydrolysis by proteases.[4] This ability to form stable tetrahedral adducts with active site nucleophiles, such as the hydroxyl group of serine or the thiol group of cysteine, underpins their inhibitory mechanism.[1][5][6]

Furthermore, the trifluoromethyl group can serve as a bioisostere for other chemical moieties, such as the nitro group or even a methyl group, offering a powerful tool for fine-tuning the physicochemical properties of a lead compound to improve its pharmacokinetic profile.[7][8]

Synthetic Methodologies for Trifluoromethyl Ketones

A variety of synthetic strategies have been developed to access trifluoromethyl ketones, each with its own advantages and substrate scope. These methods can be broadly categorized into nucleophilic trifluoromethylation, electrophilic trifluoroacetylation, and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Trifluoromethylation of Carbonyl Compounds and their Derivatives

One of the most direct and widely employed methods for the synthesis of trifluoromethyl ketones involves the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl compound or a carboxylic acid derivative.

From Esters and Weinreb Amides: The use of Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source, is a cornerstone of nucleophilic trifluoromethylation.[9][10] This method has been successfully applied to the conversion of esters and Weinreb amides into the corresponding trifluoromethyl ketones.[8][11] The reaction proceeds via the formation of a tetrahedral intermediate which, upon workup, yields the desired ketone.

From Carboxylic Acids using Fluoroform: A more recent and atom-economical approach utilizes fluoroform (HCF₃), a readily available and inexpensive greenhouse gas, as the trifluoromethyl source.[3][12] In the presence of a strong base, such as potassium hexamethyldisilazane (KHMDS), and a glyme solvent, fluoroform can effectively trifluoromethylate a range of methyl esters.[3][12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the synthesis of aryl trifluoromethyl ketones. These methods typically involve the coupling of an arylboronic acid with a trifluoroacetylating agent.

A notable example is the cross-coupling of aryl trifluoroacetates with organoboron compounds.[5][13] The catalytic cycle involves the oxidative addition of the aryl trifluoroacetate to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the aryl trifluoromethyl ketone.[5][13] More recently, a novel trifluoroacetylation reagent, N-phenyl-N-tosyltrifluoroacetamide, has been developed for the palladium-catalyzed trifluoroacetylation of (hetero)arylboronic acids, demonstrating high functional group tolerance.[14][15]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis of α-trifluoromethyl ketones. Dual nickel/photoredox catalysis enables the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides under ambient conditions.[16] Another approach involves the direct oxidative addition of a CF₃ radical and water to alkynes, which proceeds via an enol intermediate that tautomerizes to the α-trifluoromethyl ketone.[7][17]

Quantitative Data on Trifluoromethyl Ketone Synthesis

The following tables summarize quantitative data for selected synthetic methods, providing a comparative overview of their efficiency and applicability.

| Method | Substrate | CF₃ Source | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

| Nucleophilic Trifluoromethylation | Methyl 2-naphthoate | HCF₃ | KHMDS | Triglyme | -40 °C | 75 | [3][12] |

| Nucleophilic Trifluoromethylation | Methyl 4-chlorobenzoate | HCF₃ | KHMDS | Triglyme | -40 °C | 63 | [3][12] |

| Nucleophilic Trifluoromethylation | Methyl 4-(tert-butyl)benzoate | HCF₃ | KHMDS | Triglyme | -40 °C | 92 | [3][12] |

| Pd-Catalyzed Cross-Coupling | Phenyl trifluoroacetate | - | Pd(OAc)₂ / P(n-Bu)₃ | NMP | 80 °C | 17-80 | [13] |

| Pd-Catalyzed Cross-Coupling | 4-Methoxyphenylboronic acid | N-phenyl-N-tosyltrifluoroacetamide | Pd(dba)₂ / (o-MeOC₆H₄)₃P | Dioxane | 80 °C | 95 | [14] |

| Pd-Catalyzed Cross-Coupling | 4-Acetylphenylboronic acid | N-phenyl-N-tosyltrifluoroacetamide | Pd(dba)₂ / (o-MeOC₆H₄)₃P | Dioxane | 80 °C | 85 | [14] |

| Dual Ni/Photoredox Catalysis | 4-Methoxybenzaldehyde | 2-bromo-2-(trifluoromethyl)-1,3-dioxolane | NiBr₂·diglyme / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DMF | Room Temp. | 85 | [14] |

Table 1: Comparison of Synthetic Methods for Aryl Trifluoromethyl Ketones. This table highlights the yields of various methods for synthesizing aryl trifluoromethyl ketones from different starting materials.

| Inhibitor | Target Enzyme | Ki (μM) | Inhibition Type | Reference |

| Peptidyl TFMK (ZD8321) | Human Leukocyte Elastase | - | Slow-binding | [18] |

| Peptidyl TFMK (BI-RA-260) | Human Leukocyte Elastase | 0.084 (IC₅₀) | Competitive | [1] |

| TFMK Inhibitor 5h | SARS-CoV 3CL Protease | 0.3 (after 4h) | Time-dependent | [1][2] |

Table 2: Inhibitory Potency of Selected Trifluoromethyl Ketones. This table showcases the inhibitory constants of representative TFMK inhibitors against their target proteases.

Experimental Protocols

This section provides detailed experimental procedures for three key methods for the synthesis of trifluoromethyl ketones.

Protocol 1: Synthesis of Aryl Trifluoromethyl Ketones via Nucleophilic Trifluoromethylation of Methyl Esters with Fluoroform

This protocol is adapted from the work of Inoue, M. et al.[3][12]

Materials:

-

Appropriate methyl ester (1.0 equiv)

-

Potassium hexamethyldisilazane (KHMDS) (2.0 equiv)

-

Triglyme

-

Fluoroform (HCF₃) gas

-

Trifluorotoluene (internal standard for ¹⁹F NMR)

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a gas inlet connected to a balloon of HCF₃, add the methyl ester (0.5 mmol, 1.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triglyme (2.5 mL) via syringe.

-

Cool the reaction mixture to -40 °C in a dry ice/acetonitrile bath.

-

Add KHMDS (1.0 M in THF, 1.0 mL, 1.0 mmol, 2.0 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at -40 °C for the specified time (typically 4 hours), monitoring the reaction progress by TLC or ¹⁹F NMR.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ketone.

Protocol 2: Palladium-Catalyzed Synthesis of Aryl Trifluoromethyl Ketones from Arylboronic Acids

This protocol is adapted from the work of Chen, X. et al.[14][15]

Materials:

-

Arylboronic acid (0.2 mmol, 1.0 equiv)

-

N-phenyl-N-tosyltrifluoroacetamide (0.3 mmol, 1.5 equiv)

-

Pd(dba)₂ (0.01 mmol, 5 mol%)

-

(o-MeOC₆H₄)₃P (0.02 mmol, 10 mol%)

-

K₂CO₃ (0.4 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂ (5.7 mg, 0.01 mmol), (o-MeOC₆H₄)₃P (7.0 mg, 0.02 mmol), and K₂CO₃ (55.2 mg, 0.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add the arylboronic acid (0.2 mmol) and N-phenyl-N-tosyltrifluoroacetamide (113.2 mg, 0.3 mmol).

-

Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ketone.

Protocol 3: Synthesis of a Peptidyl Trifluoromethyl Ketone Inhibitor of SARS-CoV 3CL Protease

This multi-step synthesis is adapted from the work of Lu, I-L. et al.[1][2]

Step 1: Synthesis of Nitro Alcohol

-

To a neat mixture of a nitroalkane (e.g., 1-nitro-2-phenylethane, 1.0 equiv) and trifluoroacetaldehyde ethyl hemiacetal (1.27 equiv), add a catalytic amount of K₂CO₃.

-

Heat the mixture at 50-60 °C for 3 hours, then stir at room temperature for 25.5 hours.

-

Purify the crude product by column chromatography to yield the nitro alcohol.

Step 2: Reduction to Amino Alcohol

-

Dissolve the nitro alcohol in an appropriate solvent (e.g., MeOH/CHCl₃ for PtO₂ catalysis or EtOH/H₂O for Raney Nickel catalysis).

-

Subject the solution to hydrogenation (1 atm H₂) in the presence of the catalyst (PtO₂ or Raney Nickel) at room temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the amino alcohol.

Step 3: Peptide Coupling

-

To a solution of the amino alcohol (1.0 equiv) and the desired N-protected amino acid (1.0 equiv) in dry DMF, add HBTU (2.5 equiv) and a base such as Et₃N or DIEA (5.0 equiv).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 36 hours.

-

Remove the DMF under reduced pressure and work up the residue by extraction with an organic solvent and washing with aqueous acid and brine.

-

Purify the crude product by column chromatography.

Step 4: Oxidation to Trifluoromethyl Ketone

-

To a solution of the coupled alcohol (1.0 equiv) in CH₂Cl₂, add Dess-Martin periodinane (3.0 equiv) and trifluoroacetic acid (3.0 equiv).

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction and work up by standard procedures.

-

Purify the final product by column chromatography to yield the peptidyl trifluoromethyl ketone.

Signaling Pathways and Mechanisms of Action

The inhibitory activity of trifluoromethyl ketones against proteases is a key aspect of their application in drug development. The following diagrams illustrate the mechanism of action.

Figure 1: General mechanism of protease inhibition by a trifluoromethyl ketone.